REACTION_SMILES
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[ClH:35].[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[c:6]([CH3:15])[n:7][c:8]([C:11]([F:12])([F:13])[F:14])[cH:9][cH:10]1.[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[c:16]1([P:17]([c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[c:24]2[cH:25][cH:26][cH:27][cH:28][cH:29]2)[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[NH2:1][CH2:4][c:5]1[c:6]([CH3:15])[n:7][c:8]([C:11]([F:12])([F:13])[F:14])[cH:9][cH:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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Cc1nc(C(F)(F)F)ccc1CN=[N+]=[N-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1nc(C(F)(F)F)ccc1CN=[N+]=[N-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
|
|
Type
|
product
|
Smiles
|
Cc1nc(C(F)(F)F)ccc1CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |